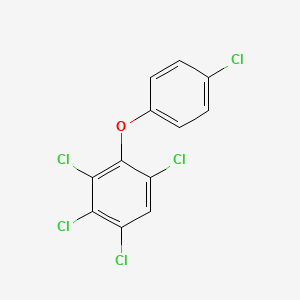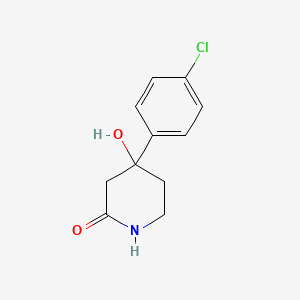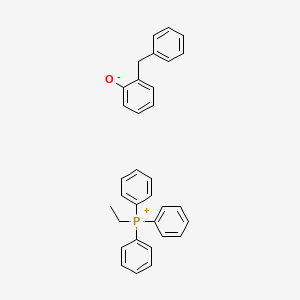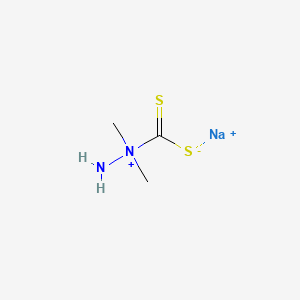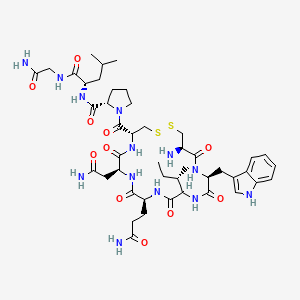
Oxytocin, trp(2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, trp(2)- is a modified form of the neuropeptide oxytocin, which is primarily known for its role in social bonding, reproduction, and childbirth. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during labor and milk ejection during breastfeeding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, trp(2)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the second position involves the incorporation of tryptophan (trp) instead of the usual amino acid. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of oxytocin and its analogs, including oxytocin, trp(2)-, typically involves large-scale SPPS. This method allows for the efficient and reproducible synthesis of peptides with high purity. The process is optimized to ensure the correct folding and formation of disulfide bridges, which are crucial for the biological activity of oxytocin .
Análisis De Reacciones Químicas
Types of Reactions: Oxytocin, trp(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of disulfide bridges, which are essential for the stability and activity of the peptide. Reduction reactions can break these disulfide bridges, leading to a linear form of the peptide .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of oxytocin, trp(2)- include trifluoroacetic acid (TFA) for cleavage from the resin, and dithiothreitol (DTT) for reduction of disulfide bonds. Oxidation can be achieved using hydrogen peroxide or iodine under controlled conditions .
Major Products Formed: The major products formed from these reactions include the cyclic form of oxytocin, trp(2)- with intact disulfide bridges, and the linear form resulting from the reduction of these bridges. Other possible products include oxidized forms with additional disulfide bonds .
Aplicaciones Científicas De Investigación
Oxytocin, trp(2)- has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding. In biology, it is used to investigate the role of oxytocin in social behavior, stress response, and reproductive functions. In medicine, oxytocin and its analogs are explored for their potential therapeutic applications in conditions such as autism, anxiety, and postpartum hemorrhage .
Mecanismo De Acción
Oxytocin, trp(2)- exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the activation of downstream effectors. The primary molecular targets include uterine smooth muscle cells, where oxytocin induces contractions, and mammary gland cells, where it stimulates milk ejection .
Comparación Con Compuestos Similares
Oxytocin, trp(2)- is similar to other oxytocin analogs, such as carbetocin and atosiban. Carbetocin is a longer-acting oxytocin analog used for the prevention of postpartum hemorrhage, while atosiban is an oxytocin receptor antagonist used to delay preterm labor. The unique feature of oxytocin, trp(2)- is the substitution of tryptophan at the second position, which may confer distinct biological properties and receptor binding affinities .
List of Similar Compounds:- Carbetocin
- Atosiban
- Desmopressin
- Vasopressin
Propiedades
Número CAS |
37883-08-2 |
|---|---|
Fórmula molecular |
C45H67N13O11S2 |
Peso molecular |
1030.2 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H67N13O11S2/c1-5-23(4)37-44(68)52-28(12-13-34(47)59)40(64)54-31(17-35(48)60)41(65)56-32(45(69)58-14-8-11-33(58)43(67)55-29(15-22(2)3)39(63)51-19-36(49)61)21-71-70-20-26(46)38(62)53-30(42(66)57-37)16-24-18-50-27-10-7-6-9-25(24)27/h6-7,9-10,18,22-23,26,28-33,37,50H,5,8,11-17,19-21,46H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,63)(H,52,68)(H,53,62)(H,54,64)(H,55,67)(H,56,65)(H,57,66)/t23-,26-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |
Clave InChI |
QRQNVNIGKHFIAE-MKJWXHGWSA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



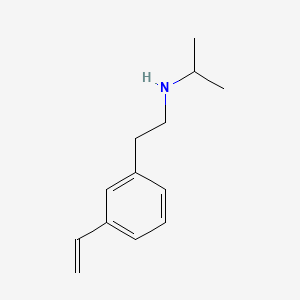
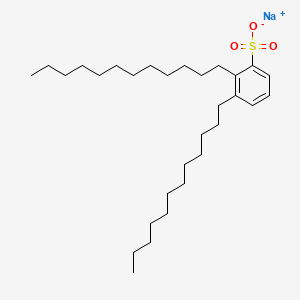
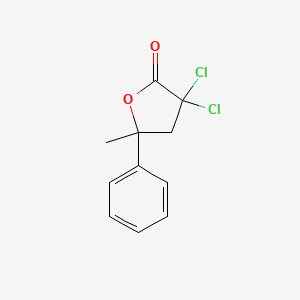
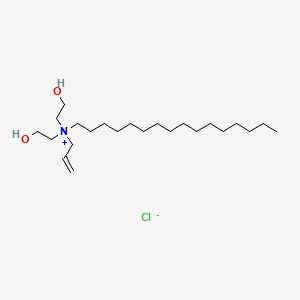

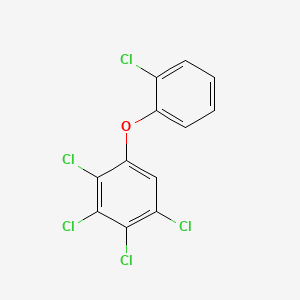
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)

